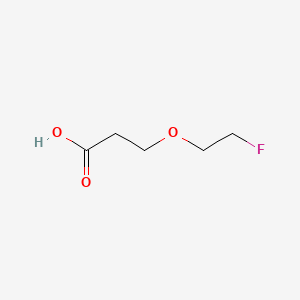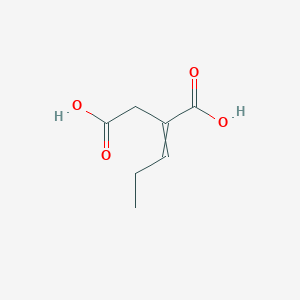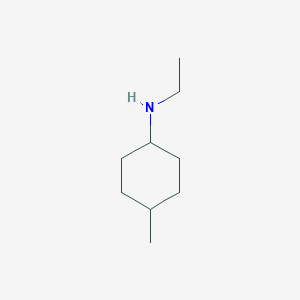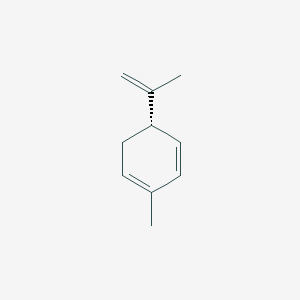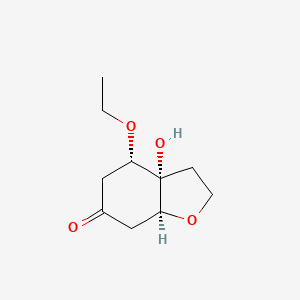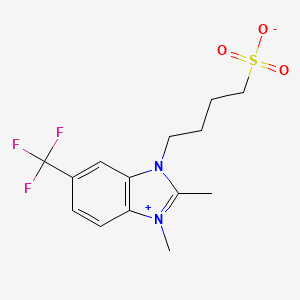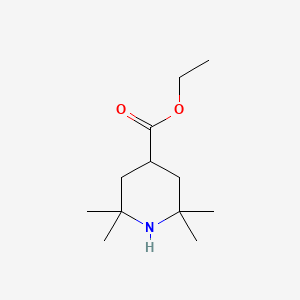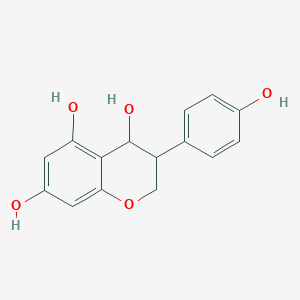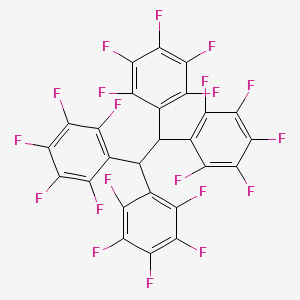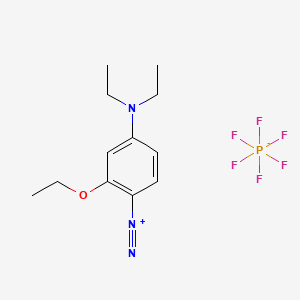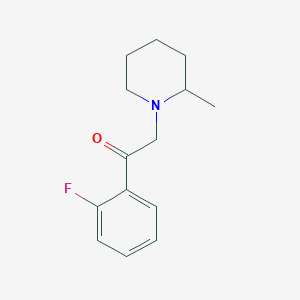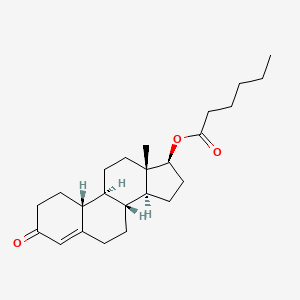
Einecs 257-761-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nandrolone Hexanoate is a synthetic anabolic-androgenic steroid derived from nandrolone. It is an esterified form of nandrolone, which enhances its anabolic properties and prolongs its half-life in the body. Nandrolone Hexanoate is primarily used in medical settings to treat conditions such as anemia, osteoporosis, and muscle wasting diseases. It is also popular among athletes and bodybuilders for its muscle-building effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandrolone Hexanoate is synthesized through the esterification of nandrolone with hexanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Nandrolone Hexanoate involves large-scale esterification processes. The raw materials, including nandrolone and hexanoic acid, are reacted in large reactors with precise control over reaction parameters. The product is then purified through various techniques such as crystallization and chromatography to obtain the final pharmaceutical-grade compound.
Chemical Reactions Analysis
Types of Reactions: Nandrolone Hexanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert Nandrolone Hexanoate into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the steroid nucleus, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Nandrolone Hexanoate, each with distinct pharmacological properties.
Scientific Research Applications
Nandrolone Hexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Research studies utilize Nandrolone Hexanoate to understand its effects on cellular processes and gene expression.
Medicine: It is investigated for its therapeutic potential in treating conditions such as anemia, osteoporosis, and muscle wasting.
Industry: Nandrolone Hexanoate is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Nandrolone Hexanoate exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote protein synthesis and muscle growth. The compound also enhances erythropoiesis, increasing red blood cell production and improving oxygen delivery to tissues. Additionally, Nandrolone Hexanoate has anti-catabolic effects, reducing muscle breakdown and promoting recovery.
Comparison with Similar Compounds
Nandrolone Hexanoate is unique among anabolic steroids due to its specific ester chain, which provides a longer half-life and sustained release compared to other nandrolone esters. Similar compounds include:
Nandrolone Decanoate: Known for its long-lasting effects but with a slightly different ester chain.
Nandrolone Phenylpropionate: Has a shorter half-life and faster onset of action.
Trenbolone: A non-17α-alkylated derivative with potent anabolic effects.
Ethylestrenol: A 17α-alkylated derivative with distinct pharmacological properties.
Nandrolone Hexanoate stands out for its balanced anabolic and androgenic effects, making it suitable for both medical and performance-enhancing applications.
Properties
CAS No. |
52230-62-3 |
|---|---|
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C24H36O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h15,18-22H,3-14H2,1-2H3/t18-,19+,20+,21-,22-,24-/m0/s1 |
InChI Key |
SBKWVCUBCYGVKF-XFIIBVRQSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


